Cas no 2680892-15-1 (benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate)

Benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate is a halogenated phenylcarbamate derivative with a versatile reactivity profile, making it a valuable intermediate in synthetic organic chemistry. The presence of bromo, fluoro, and iodo substituents on the aromatic ring enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling selective functionalization. The benzyl carbamate group offers stability while remaining amenable to deprotection under mild conditions. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex heterocycles or bioactive molecules. Its well-defined structure and high purity ensure reproducibility in synthetic applications.
benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate structure
2680892-15-1 structure
商品名:benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
CAS番号:2680892-15-1
MF:C14H10BrFINO2
メガワット:450.041578769684
CID:5628055
PubChem ID:165927218

benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
    • 2680892-15-1
    • EN300-28304415
    • インチ: 1S/C14H10BrFINO2/c15-10-6-11(17)13(16)12(7-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)
    • InChIKey: YTRDEYAPFBWBOA-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(=CC(=C1F)NC(=O)OCC1C=CC=CC=1)Br

計算された属性

  • せいみつぶんしりょう: 448.89237g/mol
  • どういたいしつりょう: 448.89237g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 328
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 38.3Ų

benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28304415-1.0g
benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
2680892-15-1 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28304415-10g
benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
2680892-15-1
10g
$5221.0 2023-09-07
Enamine
EN300-28304415-5g
benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
2680892-15-1
5g
$3520.0 2023-09-07
Enamine
EN300-28304415-0.1g
benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
2680892-15-1 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28304415-0.05g
benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
2680892-15-1 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28304415-10.0g
benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
2680892-15-1 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28304415-0.25g
benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
2680892-15-1 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28304415-1g
benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
2680892-15-1
1g
$1214.0 2023-09-07
Enamine
EN300-28304415-5.0g
benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
2680892-15-1 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28304415-0.5g
benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
2680892-15-1 95.0%
0.5g
$1165.0 2025-03-19

benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate 関連文献

benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamateに関する追加情報

Benzyl N-(5-Bromo-2-Fluoro-3-Iodophenyl)Carbamate: A Comprehensive Overview

Benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate, with the CAS number 2680892-15-1, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which incorporates a benzyl group attached to a carbamate functional group, further substituted with bromine, fluorine, and iodine atoms on the aromatic ring. The presence of these halogen substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.

The synthesis of benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate involves a series of carefully controlled reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing the time and energy required for its preparation.

One of the most promising applications of this compound lies in its potential as a precursor for advanced materials. The halogen substituents on the aromatic ring make it an ideal candidate for use in organometallic chemistry, where it can serve as a ligand or a building block for constructing complex molecular architectures. For instance, studies have shown that this compound can be used to synthesize novel metalloporphyrins with enhanced catalytic activity, which have potential applications in energy conversion and storage technologies.

In the pharmaceutical industry, benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate has been investigated as a potential lead compound for drug development. Its unique electronic properties make it a candidate for targeting specific biological pathways, such as those involved in cancer or neurodegenerative diseases. Recent research has focused on modifying the substituents on the aromatic ring to enhance its bioavailability and selectivity for specific molecular targets.

The environmental impact of this compound is another area of active research. Due to its complex structure and halogen content, there are concerns about its persistence in the environment and potential toxicity to aquatic organisms. Studies have been conducted to assess its biodegradability and to develop methods for its safe disposal. These efforts are crucial for ensuring that the benefits of this compound are realized without posing risks to ecosystems.

From a structural perspective, benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate exhibits interesting photophysical properties that make it suitable for applications in optoelectronics. Its absorption and emission characteristics have been studied in detail, revealing potential uses in light-emitting diodes (LEDs) and photovoltaic devices. Researchers have also explored its ability to form self-assembled monolayers, which could be utilized in the development of advanced sensors and nanotechnology-based devices.

In conclusion, benzyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate (CAS No.: 2680892-15-1) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for addressing some of the most pressing challenges in modern science and technology.

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